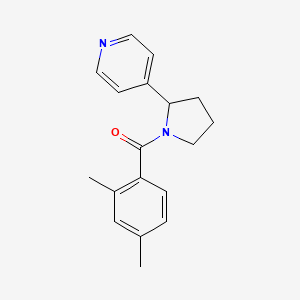
(2,4-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, commonly known as DPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPM is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C20H23N2O.
作用機序
The mechanism of action of DPPM is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. DPPM has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. DPPM also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
DPPM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DPPM inhibits cell growth and induces apoptosis in cancer cells. DPPM has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that DPPM has anti-tumor activity in mouse models of cancer. DPPM has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DPPM has several advantages for use in lab experiments, including its high purity and stability, and its ability to dissolve in organic solvents. However, DPPM also has some limitations, including its high cost and the complexity of its synthesis. In addition, DPPM has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DPPM. One area of research is the development of novel compounds based on DPPM for use in cancer therapy. Another area of research is the investigation of the mechanism of action of DPPM and its potential targets in cancer cells. Additionally, further research is needed to explore the potential applications of DPPM in other fields, such as material science and drug discovery.
合成法
The synthesis of DPPM involves the reaction of 2,4-dimethylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with pyrrolidine in the presence of sodium hydride to yield DPPM. The synthesis of DPPM is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
DPPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DPPM has been investigated for its potential as an anti-cancer agent. Studies have shown that DPPM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, DPPM has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, DPPM has been used as a building block for the synthesis of functional materials with unique properties.
特性
IUPAC Name |
(2,4-dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-5-6-16(14(2)12-13)18(21)20-11-3-4-17(20)15-7-9-19-10-8-15/h5-10,12,17H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEDWILKLCJBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
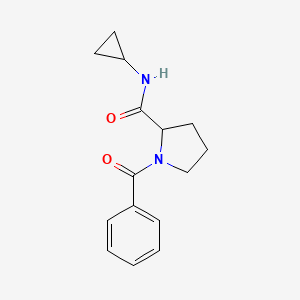
![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
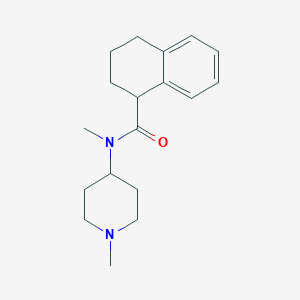
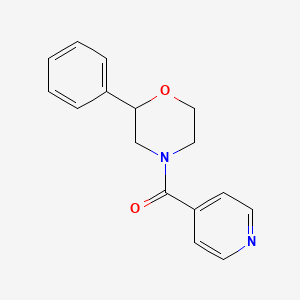
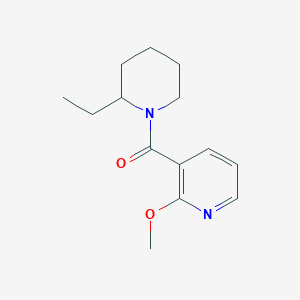
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)